An In-depth Technical Guide to 4'-Bromo-3-(2,5-dimethylphenyl)-3'-fluoropropiophenone
An In-depth Technical Guide to 4'-Bromo-3-(2,5-dimethylphenyl)-3'-fluoropropiophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4'-Bromo-3-(2,5-dimethylphenyl)-3'-fluoropropiophenone, a halogenated and substituted aromatic ketone. While specific data for this compound is limited in public literature, this document synthesizes information from closely related analogues and established chemical principles to offer a robust resource for researchers. This guide covers its chemical identity, a plausible synthetic route, expected analytical characteristics, potential applications, and essential safety protocols.
Core Compound Identity
4'-Bromo-3-(2,5-dimethylphenyl)-3'-fluoropropiophenone is a complex organic molecule featuring a propiophenone backbone with several key substitutions. The structure incorporates a brominated and fluorinated phenyl ring attached to the carbonyl group, and a dimethylphenyl group on the β-carbon of the propane chain. These features make it a potentially valuable intermediate in medicinal chemistry and materials science, where such substituted ketones are often precursors to more complex molecular architectures.
Systematic IUPAC Name: 1-(4-Bromo-3-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one
CAS Number: 898753-66-7
Physicochemical Properties
Precise experimental data for 4'-Bromo-3-(2,5-dimethylphenyl)-3'-fluoropropiophenone is not widely available. However, we can infer its general properties and provide data for closely related isomers to serve as a valuable reference point for researchers.
| Property | Value/Information | Source/Note |
| Molecular Formula | C₁₇H₁₆BrFO | Calculated |
| Molecular Weight | 335.21 g/mol | Calculated |
| Appearance | Likely an off-white to pale yellow solid | Inferred from similar compounds |
| Melting Point | Not available | To be determined experimentally |
| Boiling Point | Not available | Expected to be high due to molecular weight and polarity |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | General chemical principles |
| Purity (Typical) | >97% | As offered by chemical suppliers for related isomers[1] |
Synthesis and Mechanism
The most logical and established method for synthesizing 4'-Bromo-3-(2,5-dimethylphenyl)-3'-fluoropropiophenone is through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution is a cornerstone of organic synthesis for creating aryl ketones. The proposed reaction involves the acylation of 1-bromo-2-fluorobenzene with 3-(2,5-dimethylphenyl)propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
The causality behind this choice of methodology lies in its efficiency and regioselectivity. The bromine atom on the fluorobenzene ring is a deactivating but ortho-, para-directing group. The fluorine, also deactivating and ortho-, para-directing, will influence the final position of acylation. The steric hindrance and electronic effects will favor the substitution at the para-position to the bromine and meta to the fluorine, yielding the desired 4'-bromo-3'-fluoro substitution pattern.
Proposed Step-by-Step Synthesis Protocol
Step 1: Preparation of 3-(2,5-dimethylphenyl)propanoyl chloride
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In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap, combine 3-(2,5-dimethylphenyl)propanoic acid (1.0 equivalent) with thionyl chloride (1.5 equivalents).
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Gently reflux the mixture for approximately 2 hours. The reaction's progress can be monitored by the cessation of HCl and SO₂ gas evolution.
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After the reaction is complete, allow the mixture to cool to room temperature.
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Remove the excess thionyl chloride via distillation under reduced pressure to obtain the crude 3-(2,5-dimethylphenyl)propanoyl chloride. This intermediate is often used in the next step without further purification.
Step 2: Friedel-Crafts Acylation
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Set up a flame-dried, three-necked flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer in a fume hood.
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Add anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) to anhydrous 1-bromo-2-fluorobenzene (2.0 equivalents, serving as both reactant and solvent) in the reaction flask.
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Cool the mixture to 0-5°C in an ice bath.
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Slowly add the 3-(2,5-dimethylphenyl)propanoyl chloride (1.0 equivalent) dropwise from the dropping funnel to the stirred mixture, ensuring the temperature is maintained between 0-5°C.
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Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
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Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated hydrochloric acid.
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Stir vigorously until all the aluminum salts have dissolved.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Extract the aqueous layer with dichloromethane (2 x 50 mL).
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Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
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Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the final product, 4'-Bromo-3-(2,5-dimethylphenyl)-3'-fluoropropiophenone.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 4'-Bromo-3-(2,5-dimethylphenyl)-3'-fluoropropiophenone.
Spectroscopic Characterization (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance):
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Aromatic Protons: Expect complex multiplets in the range of δ 7.0-8.0 ppm for the protons on the 4-bromo-3-fluorophenyl ring. The protons on the 2,5-dimethylphenyl ring will likely appear as a set of multiplets between δ 6.9-7.2 ppm.
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Aliphatic Protons: Two characteristic triplets are expected for the ethylene bridge, likely in the regions of δ 3.0-3.5 ppm.
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Methyl Protons: Two singlets, each integrating to 3 protons, would be expected for the two methyl groups on the dimethylphenyl ring, likely around δ 2.2-2.4 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Carbonyl Carbon: A signal for the ketone carbonyl group is expected in the downfield region, around δ 195-200 ppm.
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Aromatic Carbons: A series of signals in the range of δ 115-140 ppm will correspond to the carbons of the two aromatic rings. The carbons directly attached to bromine and fluorine will show characteristic splitting patterns and chemical shifts.
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Aliphatic Carbons: Signals for the two methylene carbons of the propane chain are expected around δ 30-45 ppm.
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Methyl Carbons: Signals for the two methyl carbons will appear in the upfield region, typically around δ 20-22 ppm.
FT-IR (Fourier-Transform Infrared Spectroscopy):
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C=O Stretch: A strong, sharp absorption band characteristic of the ketone carbonyl group is expected around 1680-1700 cm⁻¹.
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C-H Aromatic Stretch: Signals above 3000 cm⁻¹.
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C-H Aliphatic Stretch: Signals just below 3000 cm⁻¹.
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C-Br Stretch: A signal in the fingerprint region, typically between 500-600 cm⁻¹.
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C-F Stretch: A strong absorption band is expected in the range of 1000-1200 cm⁻¹.
Potential Applications in Research and Development
Substituted propiophenones are significant pharmacophores and versatile building blocks in the synthesis of various biologically active compounds. While direct applications of 4'-Bromo-3-(2,5-dimethylphenyl)-3'-fluoropropiophenone are not documented, its structural motifs suggest several potential areas of research:
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Antitubercular Agents: The diarylquinoline class of drugs, such as bedaquiline, which are potent antituberculosis agents, share some structural similarities with this compound, suggesting its potential as a starting point for new antitubercular drug discovery.[2]
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Kinase Inhibitors: Many kinase inhibitors feature substituted aromatic and heteroaromatic cores. The propiophenone moiety can be readily converted into various heterocyclic systems, making it a valuable intermediate for developing novel kinase inhibitors for oncology and other therapeutic areas.
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Agrochemicals: The presence of halogen atoms and a substituted phenyl ring are common features in many modern pesticides and herbicides. This compound could serve as a scaffold for the development of new agrochemicals.
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Materials Science: Aryl ketones are often used as photoinitiators in polymer chemistry. The specific substitutions on this molecule could be explored for their influence on the photophysical properties of new materials.
Safety and Handling
No specific safety data sheet (SDS) is available for 4'-Bromo-3-(2,5-dimethylphenyl)-3'-fluoropropiophenone. However, based on the known hazards of similar halogenated aromatic ketones, the following precautions are strongly advised.
GHS Hazard Classification (Predicted):
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Acute Toxicity, Oral: May be harmful if swallowed.
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Skin Corrosion/Irritation: May cause skin irritation.
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Eye Damage/Irritation: May cause serious eye irritation.
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Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles and a face shield.
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Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
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Skin and Body Protection: Wear a lab coat and ensure full body coverage.
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Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator is recommended.
Handling and Storage:
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Handle in accordance with good industrial hygiene and safety practices.
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Avoid contact with skin, eyes, and clothing.
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Avoid breathing dust, fumes, or vapors.
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Store in a tightly sealed container in a cool, dry, and well-ventilated place.
First-Aid Measures:
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If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
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In Case of Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
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In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
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If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
References
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NextSDS. (n.d.). 4'-BROMO-3-(2,6-DIMETHYLPHENYL)-3'-FLUOROPROPIOPHENONE. Retrieved from [Link]
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CAS Common Chemistry. (2026, March 19). Polystyrene. Retrieved from [Link]
- Material Safety Data Sheet. (2022, July 12). Anysol-5 (White Spirit).
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Fisher Scientific. (2024, March 18). SAFETY DATA SHEET. Retrieved from [Link]
- Alterno. (2025, August 5).
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Bio-Techne. (2020, May 22). Certificate of Analysis. Retrieved from [Link]
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NextSDS. (n.d.). 4'-BROMO-3-(2,6-DIMETHYLPHENYL)-2'-FLUOROPROPIOPHENONE. Retrieved from [Link]
- General experimental techniques 2 Synthesis and characterization 3 Crystallographic details 5 NMR spectra 6. (n.d.).
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Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Retrieved from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Khan-Jahan/3d8b8b9f7d2e6e3f8a9e9e9e8e9e8e9e8e9e8e9e]([Link]
- Hamzah, N. H., Aris, F. N. M., & Mukhni, N. H. (2025).
- Al-Sha'er, M. A., & Taha, M. O. (2022).
- Hertkorn, N., et al. (2013).
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Pharos. (n.d.). ACRYLATES. Retrieved from [Link]
- Hamzah, N. H., Aris, F. N. M., & Mukhni, N. H. (2025, April 30).
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